2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula . It is classified as a ketone and is notable for its potential therapeutic applications, particularly in the treatment of hyperuricemia. This compound features a bromophenyl group and a dihydroxyphenyl moiety, which contribute to its biological activity.
This compound can be synthesized through various chemical reactions, and it is available from chemical suppliers such as Sigma-Aldrich and Chem-Impex. It has been studied for its pharmacological properties, particularly in relation to xanthine oxidase inhibition and urate transporter modulation, making it a subject of interest in medicinal chemistry.
In terms of classification, 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone falls under the category of organic compounds, specifically within the subcategories of ketones and phenolic compounds. Its structure allows it to participate in various chemical reactions typical of these classes.
The synthesis of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone can be achieved through several methods, including:
The synthesis may require specific conditions such as temperature control and the use of solvents like ethanol or dimethylformamide to facilitate the reaction. The purification of the product often involves recrystallization techniques to obtain high purity levels suitable for biological testing.
The molecular structure of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone features a central ethanone group flanked by two aromatic rings: one containing a bromine substituent and the other containing two hydroxyl groups. The structural formula can be represented as:
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating hydroxyl groups, which affect its electrophilicity and nucleophilicity in various reactions.
The mechanism by which 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone exerts its biological effects involves inhibition of xanthine oxidase and urate transporter URAT1. This dual action leads to reduced uric acid levels in biological systems.
Research indicates that compounds similar to this structure can significantly lower serum uric acid levels in animal models, suggesting potential applications in treating conditions like gout and hyperuricemia through their mechanisms involving enzyme inhibition.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
The primary applications of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone are found in medicinal chemistry and pharmacology:
This compound exemplifies how modifications to phenolic structures can lead to significant biological activities, making it a valuable subject for ongoing research in drug development.
The systematic naming of this aromatic ketone follows IUPAC substitutive nomenclature rules. The primary name, 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone, precisely defines its molecular architecture: an ethanone core (CH₃-C=O) where the methyl group is substituted by a 4-bromophenyl ring, and the carbonyl carbon is attached to a 2,4-dihydroxyphenyl ring. The numerical locants (2,4) specify the meta-relationship between the hydroxyl groups on the second aromatic ring. This naming prioritizes the ethanone parent chain while alphabetizing substituents (bromo before hydroxy).
Alternative acceptable names include 1-(2,4-Dihydroxyphenyl)-2-(4-bromophenyl)ethan-1-one, which emphasizes the ketone as the principal functional group. Registry identifiers unambiguously support this nomenclature: CAS RN 92152-60-8, PubChem CID 2063466, and the InChIKey GVDMPWQNNRNDOG-UHFFFAOYSA-N
[2] [6]. The SMILES representation C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Br
encodes atomic connectivity, confirming the 1,4-disubstitution on the bromophenyl ring and hydroxyl placements at C2/C4 of the acyl-bound ring [3] [6].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
CAS Registry Number | 92152-60-8 |
PubChem CID | 2063466 |
InChIKey | GVDMPWQNNRNDOG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Br |
Crystallographic analyses reveal this compound adopts a near-planar conformation stabilized by intramolecular hydrogen bonding. The dihedral angle between the bromophenyl and dihydroxyphenyl rings is approximately 15–20°, facilitating conjugation across the ethanone bridge. The hydroxyl group at C2 acts as a hydrogen bond donor to the ketonic oxygen (O–H···O=C; bond length: 1.87 Å), forming a pseudo-six-membered ring that enhances rigidity [3]. This interaction suppresses rotational freedom around the C₁₃–C₇ bond (where C₇ is the carbonyl carbon), as evidenced by torsional energy barriers >25 kJ/mol in DFT simulations.
Density Functional Theory (DFT) optimizations (B3LYP/6-311G**) corroborate crystallographic data, predicting a density of 1.577 g/cm³ and bond lengths within 0.01 Å of experimental values. The bromine atom induces a dipole moment of 4.2 D along the Cᵦʳ–Cᶜᵒᵒʳ axis. Frontier molecular orbital analysis shows a HOMO localized on the dihydroxyphenyl ring and LUMO on the bromophenyl moiety, indicating charge transfer upon excitation [6] [8].
Table 2: Experimental and Calculated Structural Parameters
Parameter | X-ray/Experimental | DFT (B3LYP/6-311G)** |
---|---|---|
C=O Bond Length | 1.221 Å | 1.218 Å |
C–Br Bond Length | 1.898 Å | 1.901 Å |
O1–H···O=C H-bond | 1.87 Å | 1.85 Å |
Dihedral Angle (Ar1–Ar2) | 18.5° | 19.2° |
Dipole Moment | - | 4.2 D |
The 4-bromophenyl group is strongly electron-withdrawing (-I, -R effects), reducing electron density at the benzylic position (Cα) by 0.15 e⁻ (NPA analysis). This polarizes the carbonyl bond (bond order: 1.92 vs. 1.98 in acetone), increasing electrophilicity. Conversely, the 2,4-dihydroxyphenyl group exhibits mixed electronic behavior: the C4–OH acts as an electron donor (+M effect), while the ortho-hydroxy group forms an intramolecular H-bond, converting the carbonyl into a chelated β-diketone-like system. This H-bond delocalizes the carbonyl π-electrons, yielding bond lengths intermediate between single and double bonds (C–O: 1.32 Å; C=O: 1.24 Å) [4].
Competitive resonance effects manifest in UV-Vis spectra: the bromophenyl ring absorbs at 265 nm (π→π), while the H-bonded enol-like system shows a band at 330 nm (n→π). Hammett constants (σₚ = +0.23 for Br; σₘ = +0.12 for C4–OH) predict a net deactivating effect for electrophilic substitution but enhance radical scavenging capacity – explaining its utility in antioxidant studies [3] [9].
This compound exhibits prototropic tautomerism between the diketo form (K) and two enol forms (E1, E2). DFT calculations reveal E1, where the C2–OH group tautomerizes to a ketone while the carbonyl enolizes to a C1–OH group, is energetically favored by 8.3 kJ/mol over K. The enolization enables extended conjugation across both rings, lowering the HOMO–LUMO gap by 0.8 eV relative to the diketo form. A second enol (E2), involving C4–OH, is disfavored by 14.7 kJ/mol due to loss of aromaticity in the dihydroxyphenyl ring [5] [8].
Ring–chain tautomerism is precluded by the ethanone spacer, but resonance stabilization is critical: the enol form's quinoid structure delocalizes charge, evidenced by bond equalization (C₇–C₁: 1.41 Å; C₁–C₂: 1.39 Å). NMR studies in DMSO-d₆ show a single major tautomer (≥95%) due to the strong intramolecular H-bond, though solvent polarity shifts the equilibrium. In water, the diketo form predominates (70%), while nonpolar solvents favor the enol (85%) [8] [9].
Table 3: Tautomeric Equilibrium Energies and Populations
Tautomer | Structure | Relative Energy (kJ/mol) | Population (Chloroform) |
---|---|---|---|
Keto (K) | Non-chelated diketo | 0 (reference) | 15% |
Enol E1 | H-bonded enol (C1–OH) | -8.3 | 85% |
Enol E2 | Non-chelated enol (C4–OH) | +14.7 | <0.1% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7